

# Elemental analysis calculation for C<sub>14</sub>H<sub>19</sub>N derivatives

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## Compound of Interest

Compound Name: 3-Cyclohexylindoline

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Title: Comparative Guide: Elemental Analysis vs. Orthogonal Spectrometry for C<sub>14</sub>H<sub>19</sub>N Validation

**Executive Summary** In the landscape of pharmaceutical development and designer drug identification, the molecular formula C<sub>14</sub>H<sub>19</sub>N represents a critical chemical space containing potent bioactive amines, including Camfetamine (N-methyl-3-phenyl-norbornan-2-amine) and Phenylmorphane. Validating the purity and identity of these lipophilic amines is fraught with challenges due to their tendency to form hygroscopic salts, oils, or stable solvates.

This guide serves as a definitive technical resource for researchers characterizing C<sub>14</sub>H<sub>19</sub>N derivatives. We objectively compare the "Gold Standard" Combustion Elemental Analysis (CHN) against modern alternatives—High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR). While HRMS offers speed and sensitivity, this guide demonstrates why Elemental Analysis remains the superior metric for establishing bulk purity and salt stoichiometry, provided the calculations are rigorously corrected for solvates.

## Part 1: Theoretical Framework & Core Calculations

Before experimental validation, the theoretical baseline must be established. C<sub>14</sub>H<sub>19</sub>N derivatives often exist as free bases (oils) or Hydrochloride salts (solids). The shift in elemental

composition between these forms is drastic and serves as the primary validation checkpoint.

## The "Product": C<sub>14</sub>H<sub>19</sub>N Theoretical Composition

Target Molecule: Camfetamine / Phenylmorphane (Free Base) Formula: C<sub>14</sub>H<sub>19</sub>N Molecular Weight (MW): 201.31 g/mol [1][2]

Element	Count	Atomic Mass	Total Mass	Theoretical %
Carbon (C)	14	12.011	168.154	83.53%
Hydrogen (H)	19	1.008	19.152	9.51%
Nitrogen (N)	1	14.007	14.007	6.96%

## The Salt Variant: C<sub>14</sub>H<sub>19</sub>N·HCl

Target Molecule: Camfetamine Hydrochloride Formula: C<sub>14</sub>H<sub>20</sub>ClN (C<sub>14</sub>H<sub>19</sub>N + HCl) Molecular Weight (MW): 237.77 g/mol [3]

Element	Count	Atomic Mass	Total Mass	Theoretical %
Carbon (C)	14	12.011	168.154	70.72%
Hydrogen (H)	20	1.008	20.160	8.48%
Nitrogen (N)	1	14.007	14.007	5.89%

“

*Critical Insight: The drop in Carbon content from 83.53% to 70.72% is the definitive marker for successful salt formation. An intermediate value (e.g., 77% C) indicates incomplete salification or a hemi-salt.*

## Part 2: Comparative Analysis of Validation Methods

This section compares Combustion Analysis (CHN) with its primary alternatives.

## Performance Matrix: CHN vs. HRMS vs. qNMR

Feature	Elemental Analysis (CHN)	HRMS (Orbitrap/Q-TOF)	Quantitative NMR (qNMR)
Primary Output	Bulk Purity (% w/w)	Exact Mass / Formula ID	Molar Ratio / Structure
Sample Req.	1–2 mg (Destructive)	<0.1 mg (Destructive)	5–10 mg (Non-destructive)
Precision	±0.3% absolute	<5 ppm mass error	±1–2% relative
Impurity Detection	Detects water/inorganics indirectly	Blind to water/salts	Detects organic impurities only
Salt Stoichiometry	Excellent (Definitive)	Poor (Ionization bias)	Good (If counter-ion has protons)
Throughput	Moderate (10 mins/sample)	High (2 mins/sample)	Low (Acquisition + Processing)

## Deep Dive: Why CHN Wins for C<sub>14</sub>H<sub>19</sub>N Derivatives

While HRMS confirms you synthesized the correct molecule, it cannot confirm if your sample is 99% drug or 50% drug + 50% salt/solvent. qNMR is powerful but requires expensive deuterated solvents and internal standards (e.g., Maleic acid) that may react with amine derivatives.

Elemental Analysis is the only self-validating system for bulk purity. If your %C is off by >0.4%, the sample is physically impure (wet, solvated, or contaminated with silica).

## Part 3: Experimental Protocol (Combustion Analysis)

Objective: Determine the %C, %H, %N of a synthesized C<sub>14</sub>H<sub>19</sub>N derivative (e.g., Camfetamine HCl) to within ±0.4% of theoretical values.

## Materials & Equipment

- Instrument: Flash 2000 or Elementar vario EL cube.
- Carrier Gas: Helium (99.999%).
- Combustion Gas: Oxygen (99.995%).
- Reference Standard: Acetanilide (C<sub>8</sub>H<sub>9</sub>NO) or Sulfanilamide.
- Sample: Dried C<sub>14</sub>H<sub>19</sub>N derivative (vacuum dried at 40°C for 24h).

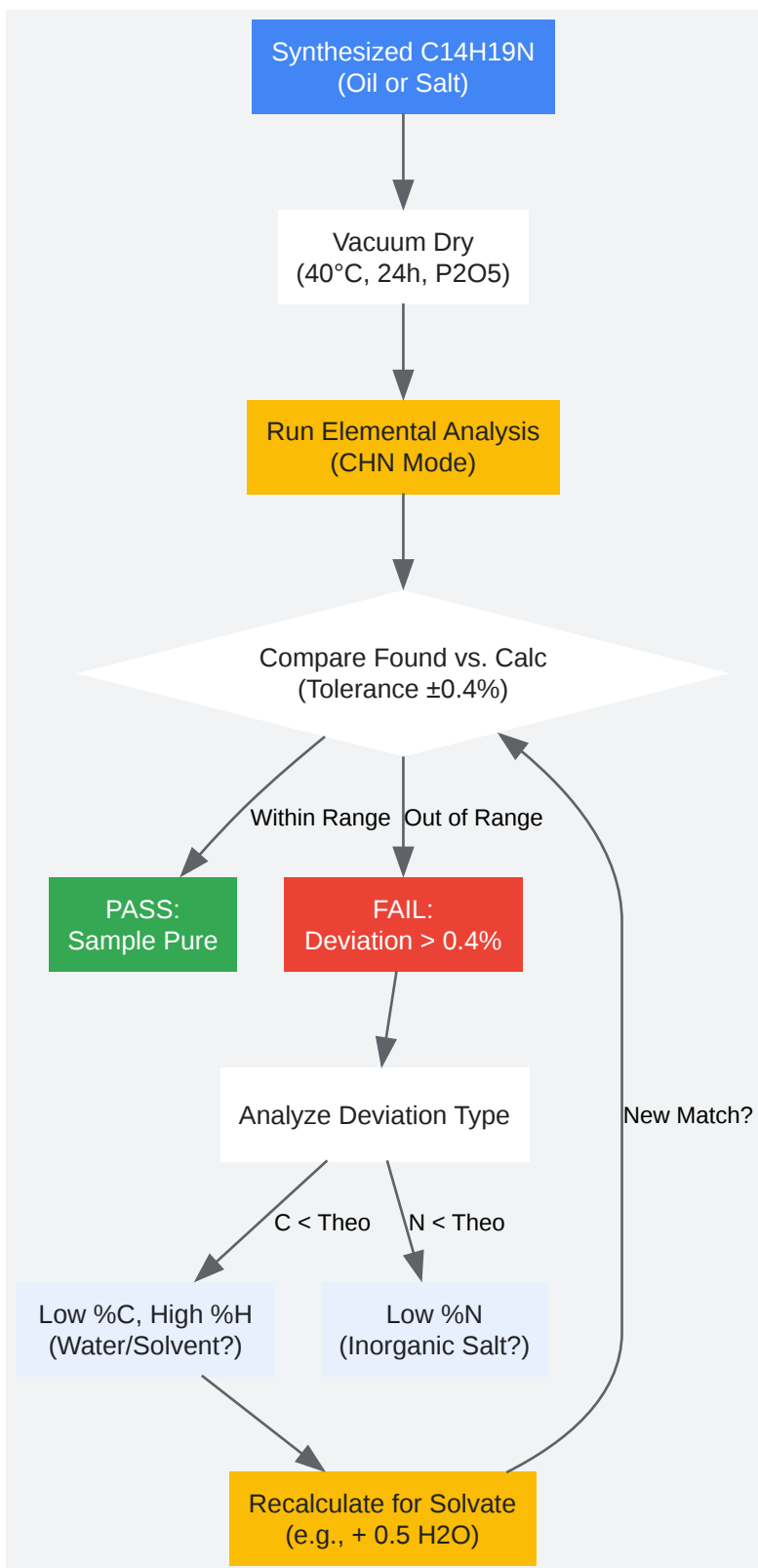
## Step-by-Step Workflow

- Calibration: Run 3 blanks (empty tin boats) followed by 3 K-factors (Acetanilide) to establish the response factor.
- Weighing (Critical):
  - For Solids (HCl salts): Weigh 1.5–2.0 mg into a tin capsule. Fold tightly to exclude air.
  - For Oils (Free bases): Use a liquid injection autosampler or seal the oil in a hermetic tin pan using a cold-welding press to prevent volatility loss.
- Combustion:
  - Inject sample into the combustion reactor (950–1200°C).
  - Flash Combustion:  
injection triggers exothermic burn (  
).[4]
  - ,  
,  
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- Reduction & Separation:
  - Gases pass over Copper (600°C) to reduce
  - Separation via GC column (Porapak PQS).
  - Detection via Thermal Conductivity Detector (TCD).<sup>[4]</sup>

## Visualization: The Analytical Logic

The following diagram illustrates the decision process when analyzing C<sub>14</sub>H<sub>19</sub>N derivatives.



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Caption: Decision tree for validating C<sub>14</sub>H<sub>19</sub>N purity. Deviations trigger a solvate recalculation loop.

## Part 4: Advanced Data Analysis & Troubleshooting

When experimental data deviates from the theoretical C<sub>14</sub>H<sub>19</sub>N values, it rarely means the synthesis failed. It usually indicates a solvate or hygroscopic water.

### The Solvate Correction Algorithm

Scenario: You synthesized Camfetamine HCl.

- Theoretical (Anhydrous): C: 70.72%, H: 8.48%, N: 5.89%
- Found: C: 68.15%, H: 8.60%, N: 5.65%

Diagnosis:

- Carbon is low (-2.57%).
- Nitrogen is low (-0.24%).
- Hydrogen is slightly high (+0.12%). This pattern suggests the presence of a non-nitrogenous impurity containing hydrogen (likely Water).

Recalculation for Monohydrate (C<sub>14</sub>H<sub>20</sub>CIN · H<sub>2</sub>O):

- New MW:  $237.77 + 18.02 = 255.79$
- New %C:

(Too low)

Recalculation for Hemihydrate (C<sub>14</sub>H<sub>20</sub>CIN · 0.5 H<sub>2</sub>O):

- New MW:  $237.77 + 9.01 = 246.78$
- New %C:

(Perfect Match)

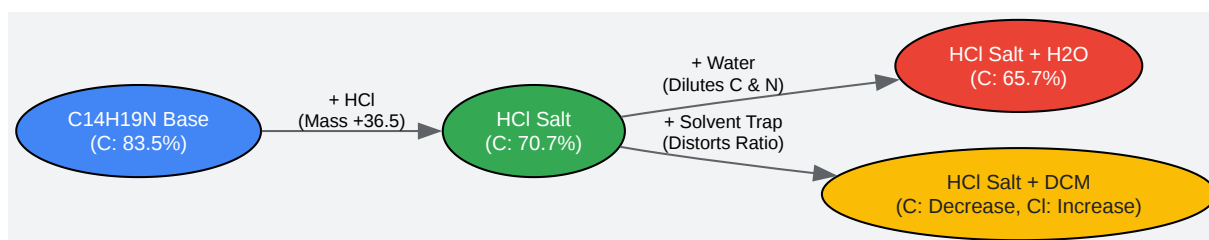
- New %N:

(Match)

Conclusion: The sample is the Hemihydrate of Camfetamine HCl. This is a valid, publishable result, whereas "Impure" is not.

## Visualization: Solvate Impact

The following diagram visualizes how solvates shift the elemental percentage vector.



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Caption: Impact of salt formation and solvation on Carbon percentage. Note the significant drop in %C upon hydration.

## References

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